molecular formula C22H21BrN2O3S B2926441 N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide CAS No. 429656-46-2

N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide

Cat. No.: B2926441
CAS No.: 429656-46-2
M. Wt: 473.39
InChI Key: CXUOJHLJMWTHMJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide is a synthetic carbazole derivative characterized by a central 2-hydroxypropyl linker bridging a 9H-carbazole moiety and a 4-bromophenyl group, with a methanesulfonamide functional group.

Properties

IUPAC Name

N-(4-bromophenyl)-N-(3-carbazol-9-yl-2-hydroxypropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUOJHLJMWTHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a carbazole moiety with a methanesulfonamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C22H21BrN2O3S, with a molar mass of 473.38 g/mol. The presence of the bromine atom and the carbazole structure suggests potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound is likely mediated through several mechanisms:

  • Intercalation with DNA : The carbazole moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Signal Transduction Modulation : It may influence various signaling pathways, affecting cellular responses to external stimuli.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds containing carbazole derivatives exhibit anticancer properties. The mechanism is thought to involve apoptosis induction in cancer cells and inhibition of tumor growth through cell cycle arrest.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is critical in conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent against cancer .
  • Inflammation Models : In vivo studies using animal models of inflammation showed that compounds with the carbazole structure reduced swelling and pain, indicating their potential use in anti-inflammatory therapies .
  • Antimicrobial Testing : Laboratory tests revealed that certain sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria, hinting at the therapeutic potential of this compound in infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamideStructureAnticancer, Anti-inflammatory
N-(4-fluorophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamideStructureAntimicrobial, Anticancer
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamideStructureAnti-inflammatory

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Biological Activity ChemSpider ID Source
Target : N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide C22H21BrN2O3S (estimated) ~473 (estimated) R1 = 4-bromophenyl, R2 = methanesulfonamide Not reported in evidence
KL001 : N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide C27H26N2O4S 474.575 R1 = 2-furylmethyl, R2 = 4-methylbenzenesulfonamide CRY stabilizer 2376387
N-p-tolyl analog () C23H24N2O3S 408.516 R1 = 4-methylphenyl, R2 = methanesulfonamide Not reported 2162284
KL002 : N-(2-iodophenyl) analog R1 = 2-iodophenyl, R2 = methanesulfonamide Not reported
Key Observations:

Substituent Effects :

  • The 4-bromophenyl group in the target compound introduces greater molecular weight and lipophilicity compared to the 4-methylphenyl (N-p-tolyl analog, ) or 2-furylmethyl (KL001, ). Bromine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets.
  • KL001 employs a bulkier 4-methylbenzenesulfonamide (tosyl) group, contributing to its higher molecular weight (474.575 vs. 408.516 for the N-p-tolyl analog).

Biological Relevance: KL001 is a validated CRY stabilizer, critical for circadian rhythm regulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide?

  • Methodological Answer : The compound can be synthesized via epoxide ring-opening reactions. For example, analogous derivatives (e.g., KL028 in ) are prepared by reacting an epoxide-containing methanesulfonamide precursor (e.g., N-(2-methylbenzyl)-N-(oxiran-2-ylmethyl)methanesulfonamide) with carbazole in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Key steps include:

  • Epoxide activation : Carbazole attacks the epoxide under basic conditions to form the 2-hydroxypropyl linkage.
  • Purification : Column chromatography or recrystallization isolates the product.
  • Yield optimization : Adjusting stoichiometry (e.g., excess carbazole) and reaction time (12–24 hours) improves yields (~36–43% for KL derivatives) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^13C NMR (e.g., in CDCl3_3) identify proton environments (e.g., carbazole aromatic protons at δ 8.05–7.18 ppm, methanesulfonamide CH3_3 at δ 2.94 ppm) and confirm stereochemistry.
  • Mass spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+^+ peaks for KL derivatives at 423.1–445.1 m/z) .
  • Elemental analysis : Validates purity and composition .

Q. What biological activities are associated with this compound?

  • Methodological Answer :

  • Cryptochrome stabilization : Analogues like KL001 ( ) stabilize cryptochrome proteins (CRY1/2), modulating circadian rhythms. Assays include:
  • Luciferase reporter assays in HEK293T cells to measure CRY-dependent transcriptional repression.
  • Thermal shift assays to quantify protein stabilization .
  • Neurogenesis : Carbazole derivatives (e.g., P7C3 in ) enhance neural stem cell proliferation. Validate via in vitro neurosphere assays and EdU incorporation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Substituent variation : Compare derivatives with different aryl groups (e.g., 4-bromophenyl vs. 4-chlorophenyl in ) or alkyl chains.
  • Functional assays : Test analogs in CRY stabilization (via bioluminescence circadian recording ) or neurogenesis (via primary NSC cultures ).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to CRY’s FAD-binding pocket .

Q. How to resolve contradictions in biological data between structural analogs?

  • Methodological Answer :

  • Orthogonal validation : Confirm neurogenic activity via western blotting (e.g., DCX or Tbr2 markers) alongside dose-response curves .
  • Control experiments : Rule off-target effects using CRY knockout models or pharmacological inhibitors .
  • Structural analysis : Compare X-ray crystallography data (e.g., hydrogen bonding patterns in ) to explain potency differences .

Q. What crystallographic techniques are applicable for structural elucidation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELX ( ) for structure refinement. For example:
  • Data collection : At 296 K with MoKα radiation (λ = 0.71073 Å).
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯O in sulfonamide groups) critical for stability .

Q. How to optimize synthetic yield and purity for scale-up?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF vs. THF) for reaction efficiency.
  • Catalyst optimization : Replace NaH with milder bases (e.g., K2_2CO3_3) to reduce side reactions.
  • Process automation : Use flow chemistry for controlled epoxide addition .

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